

1-Butyl-1-methylpyrrolidinium bromide

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Butyl-1-methylpyrrolidinium bromide

Cat. No.: B1278795

[Get Quote](#)

An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium bromide

From the Desk of a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the ionic liquid **1-Butyl-1-methylpyrrolidinium bromide** (CAS No: 93457-69-3). Our objective is to move beyond mere data points, providing a synthesized understanding of its core properties, synthesis, and critical applications, grounded in established scientific principles. We will explore the causality behind its utility in various fields, ensuring that the presented protocols and data are both accurate and contextually relevant for practical application.

Core Physicochemical & Structural Characteristics

1-Butyl-1-methylpyrrolidinium bromide, also known as [BMPyrr][Br] or PYR₁₄Br, is a quaternary ammonium salt.^[1] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, is fundamental to its classification as an ionic liquid. This architecture bestows upon it a unique combination of properties, including low volatility, high thermal stability, and significant ionic conductivity, which are pivotal for its diverse applications.^[2]

The compound typically presents as a white to off-white crystalline powder.^[2] A summary of its key quantitative data is provided below for easy reference.

Table 1: Physicochemical Properties of **1-Butyl-1-methylpyrrolidinium bromide**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₀ BrN	[1][2][3]
Molecular Weight	222.17 g/mol	[1][2][3]
CAS Number	93457-69-3	[2][3]
Melting Point	214–216 °C	[1][2]
Appearance	White to off-white crystalline powder	[2]
Purity	Commonly available at ≥97% or ≥99%	[1][2][4]
InChI Key	LCZRPQGSMFXSTC-UHFFFAOYSA-M	[3]
SMILES String	CCCC[N+]1(C)CCCC1.[Br-]	

Synthesis Methodology: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing **1-Butyl-1-methylpyrrolidinium bromide** is through a quaternization reaction. This nucleophilic substitution reaction involves the alkylation of an amine (N-methylpyrrolidine) with an alkyl halide (1-bromobutane). The protocol described below is adapted from established laboratory procedures and is designed to be self-validating, yielding a high-purity product.[5]

Experimental Protocol: Synthesis of [BMPyrr][Br]

Objective: To synthesize **1-Butyl-1-methylpyrrolidinium bromide** with high yield and purity.

Materials:

- N-methylpyrrolidine (99%)
- 1-bromobutane (98%)

- Acetonitrile (anhydrous)
- Acetone (reagent grade)
- Diethyl ether (reagent grade)
- Ice-water bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The choice of acetonitrile as a solvent is critical due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.[5]
- Control of Exothermicity: Place the flask in an ice-water bath and begin stirring. This cooling step is essential to manage the exothermic nature of the quaternization reaction, preventing unwanted side reactions.
- Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution. A slow, controlled addition ensures the reaction temperature remains low, maximizing the yield of the desired quaternary ammonium salt.[5]
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and stir the solution vigorously overnight under reflux conditions. The prolonged heating ensures the reaction proceeds to completion.[5]
- Isolation of Crude Product: After the reaction period, remove the volatiles (unreacted starting materials and solvent) using a rotary evaporator. This will leave a yellowish solid crude product.[5]

- Purification: Wash the solid product with a mixture of acetone and diethyl ether. This step is crucial for removing any remaining impurities. The desired product is sparingly soluble in this mixture, while impurities are washed away.
- Final Product Collection: Collect the purified white solid via filtration and dry it thoroughly under vacuum. A typical yield for this procedure is around 98%.^[5]
- Characterization (Optional but Recommended): The final product, **1-butyl-1-methylpyrrolidinium bromide**, can be characterized using ¹H NMR spectroscopy to confirm its structure.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Butyl-1-methylpyrrolidinium bromide**.

Core Applications in Scientific Research & Drug Development

The utility of **1-Butyl-1-methylpyrrolidinium bromide** stems directly from its physicochemical properties. Its applications are not arbitrary but are a logical consequence of its molecular structure.

A. Electrochemistry and Energy Storage

As an ionic liquid, [BMPyrr][Br] possesses high ionic conductivity and a wide electrochemical window. This makes it an excellent candidate for use as an electrolyte in energy storage devices.^[2]

- Causality: In lithium-ion batteries and supercapacitors, the electrolyte's role is to facilitate efficient ion transport between the electrodes. The dissociated ions of [BMPyrr][Br] provide a

conductive medium. Its low volatility and high thermal stability enhance the safety and operational lifespan of these devices compared to traditional organic solvent-based electrolytes.^[2]

B. Green Chemistry and Organic Synthesis

The negligible vapor pressure of [BMPyrr][Br] makes it an environmentally benign alternative to volatile organic compounds (VOCs) in chemical reactions.^[2]

- Causality: Its ability to dissolve a wide range of both organic and inorganic compounds makes it a versatile reaction medium.^[2] This enhances its utility as a solvent, promoting higher reaction rates and yields in certain organic syntheses. It can also be recycled, further contributing to its "green" credentials.

C. Biomedical and Pharmaceutical Applications

Recent research has highlighted the potential of [BMPyrr][Br] in the biomedical field, particularly in the development of biocompatible materials.^[2]

- Drug Delivery Systems: The compound's properties are suitable for creating matrices that can encapsulate and deliver therapeutic agents. Its tunable nature allows for precise control over the solubility and release kinetics of drugs, a critical factor for effective therapies.
- Tissue Engineering: [BMPyrr][Br] is being explored for creating novel biomaterials for scaffolds that support cell growth and tissue regeneration. Its ability to dissolve various biomolecules is a key advantage in designing advanced biological scaffolds.
- Synthesis of Active Pharmaceutical Ingredients (APIs): The thermal stability and solvency of pyrrolidinium-based ionic liquids are advantageous in synthetic reactions for APIs that require elevated temperatures.^[6]

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable for any laboratory chemical. **1-Butyl-1-methylpyrrolidinium bromide** is classified as hazardous and requires careful handling.

- Hazard Classification: The compound is categorized as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[7][8] The corresponding GHS hazard statements are H302 and H319.[7][8]
- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a dust mask or respirator to avoid inhalation of the powder.[7]
- Handling Procedures: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[8]
- First Aid:
 - If Swallowed: Rinse mouth and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[8]
 - In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Get immediate medical attention.[8]
 - In Case of Skin Contact: Wash the skin immediately with soap and water.[8]
- Storage: Store at room temperature in a dry, well-ventilated area in a tightly sealed container. [2][8][10]

Conclusion

1-Butyl-1-methylpyrrolidinium bromide is more than just a chemical with a defined molecular weight and formula. It is a versatile ionic liquid whose unique properties are being leveraged to drive innovation across electrochemistry, green synthesis, and biomedical science. For the research and drug development professional, a thorough understanding of its synthesis, handling, and the causal links between its properties and applications is essential for unlocking its full potential in creating novel and effective solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. roco.global [roco.global]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Butyl-1-methylpyrrolidinium Bromide 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1-Butyl-1-methylpyrrolidinium Bromide | 93457-69-3 | TCI AMERICA [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. iolitec.de [iolitec.de]
- 8. roco.global [roco.global]
- 9. fishersci.com [fishersci.com]
- 10. proionic.com [proionic.com]
- To cite this document: BenchChem. [1-Butyl-1-methylpyrrolidinium bromide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278795#1-butyl-1-methylpyrrolidinium-bromide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1278795#1-butyl-1-methylpyrrolidinium-bromide-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com